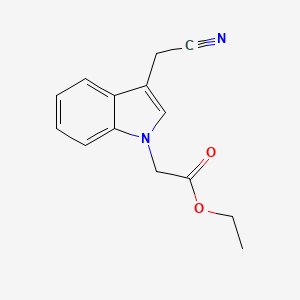
3-Cyanomethylindole-N-acetic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyanomethylindole-N-acetic acid ethyl ester is a synthetic organic compound with the molecular formula C14H14N2O2 It is a derivative of indole, a heterocyclic aromatic organic compound, and is characterized by the presence of a cyanomethyl group and an acetic acid ethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanomethylindole-N-acetic acid ethyl ester typically involves the reaction of indole derivatives with cyanomethyl and acetic acid ethyl ester groups. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The cyanomethyl group can be introduced through nucleophilic substitution reactions, and the acetic acid ethyl ester moiety can be added via esterification reactions involving ethyl chloroacetate and sodium cyanide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-Cyanomethylindole-N-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium cyanide (NaCN) and ethyl chloroacetate are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
科学研究应用
3-Cyanomethylindole-N-acetic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-Cyanomethylindole-N-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can be hydrolyzed by esterases to release active indole derivatives, which can then interact with various biological targets. These interactions may involve binding to receptors, enzymes, or other proteins, leading to modulation of cellular processes .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Indole-3-butyric acid: Another plant hormone with a butyric acid moiety instead of an acetic acid ester.
Methyl indole-3-acetic acid: A methyl ester derivative of indole-3-acetic acid
Uniqueness
3-Cyanomethylindole-N-acetic acid ethyl ester is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity compared to other indole derivatives. This uniqueness makes it valuable for specific applications in research and industry .
属性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
ethyl 2-[3-(cyanomethyl)indol-1-yl]acetate |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)10-16-9-11(7-8-15)12-5-3-4-6-13(12)16/h3-6,9H,2,7,10H2,1H3 |
InChI 键 |
HXTBSJOGZDYEIO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


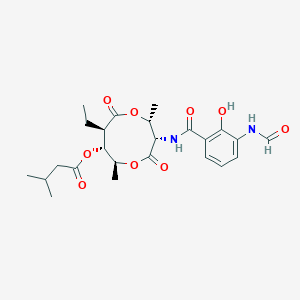
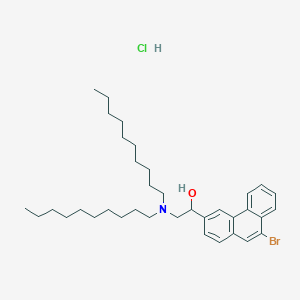


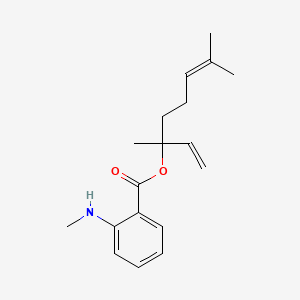
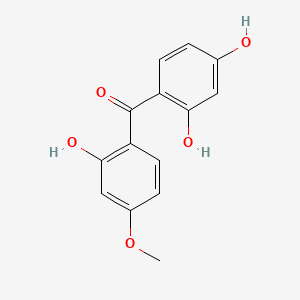
![Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B13755817.png)

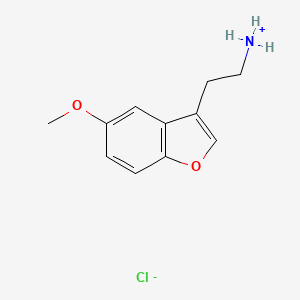
![N-[(o-Nitrophenyl)thio]-L-serine](/img/structure/B13755835.png)
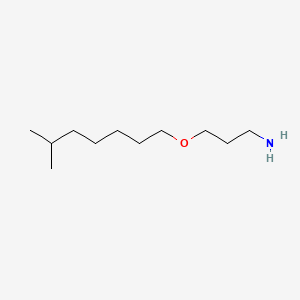
![2-[2-(1-Phenylpyrazol-4-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium;iodide](/img/structure/B13755845.png)
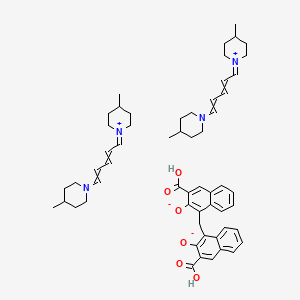
![(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13755869.png)
